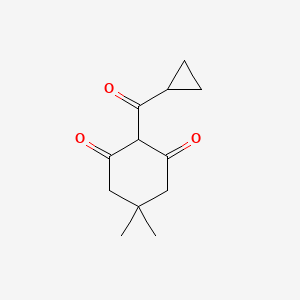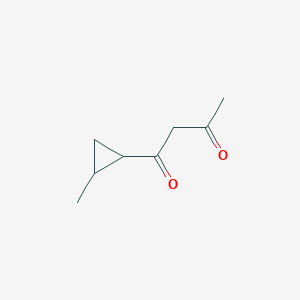![molecular formula C24H14N2 B13078219 Tribenzo[a,c,h]phenazine CAS No. 216-01-3](/img/structure/B13078219.png)
Tribenzo[a,c,h]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzo[a,c,h]phenazine is a polycyclic aromatic compound that belongs to the phenazine family It is characterized by its extended conjugated system, which imparts unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tribenzo[a,c,h]phenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed C–N bond-forming amination reaction. This reaction involves the use of palladium catalysts to facilitate the formation of the nitrogen-containing heterocycle .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the electronic properties of the compound.
Reduction: Reduction reactions can modify the conjugated system, impacting the compound’s photophysical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, enhancing the compound’s utility in different applications.
Wissenschaftliche Forschungsanwendungen
Tribenzo[a,c,h]phenazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with tailored properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Wirkmechanismus
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets through its extended conjugated system. This interaction can modulate electronic properties, leading to effects such as fluorescence or charge transport. In biological systems, it may interact with cellular components, influencing pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties but a different conjugated system.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural variations that impact its photophysical properties.
Uniqueness: Tribenzo[a,c,h]phenazine stands out due to its specific conjugated system, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and materials science, distinguishing it from other phenazine derivatives.
Eigenschaften
CAS-Nummer |
216-01-3 |
|---|---|
Molekularformel |
C24H14N2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
InChI-Schlüssel |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)



![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)




![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)


![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
